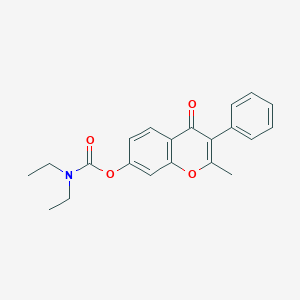
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate, also known as coumaphos, is an organophosphate insecticide that has been widely used in the agricultural industry to control various pests. It was first synthesized in 1957 and has since been used in many countries around the world.
Wirkmechanismus
The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting this enzyme, 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate prevents the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. This leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to the death of the pest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate are primarily related to its inhibition of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine, which can cause a range of symptoms including muscle twitching, paralysis, and ultimately death. In addition, 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate has been shown to have toxic effects on non-target organisms such as bees and fish.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate in lab experiments is its effectiveness in controlling pests. This makes it a useful tool for researchers studying the effects of pests on crops and livestock. However, one of the main limitations of using 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate in lab experiments is its potential toxicity to non-target organisms. This can make it difficult to accurately assess the effects of the pesticide on the environment.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate. One area of research could focus on developing alternative pesticides that are less toxic to non-target organisms. Another area of research could focus on developing new methods for controlling pests that do not rely on chemical pesticides. Finally, research could focus on the long-term effects of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate on the environment and the potential risks associated with its use.
Synthesemethoden
The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate involves the reaction of 4-hydroxycoumarin with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield the final product. This process is known as the Hinsberg reaction.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate has been extensively studied for its insecticidal properties. It has been used to control various pests in crops such as cotton, corn, and soybeans. In addition, it has been used to control pests in livestock and poultry. Its effectiveness in controlling pests has made it a popular choice for farmers and agricultural workers.
Eigenschaften
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)26-16-11-12-17-18(13-16)25-14(3)19(20(17)23)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAWPYBSGVJHCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

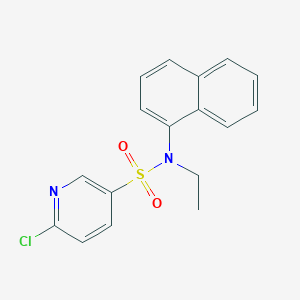
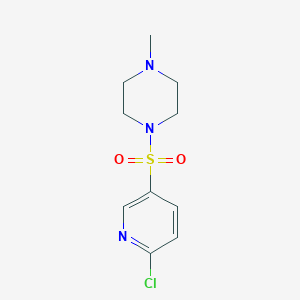

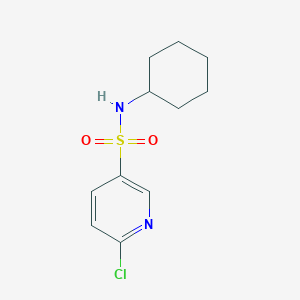

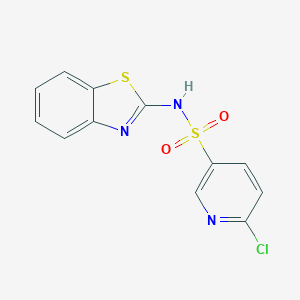
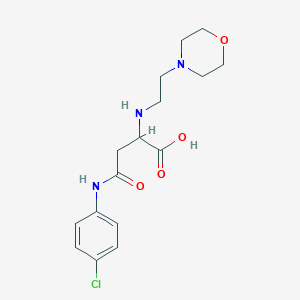
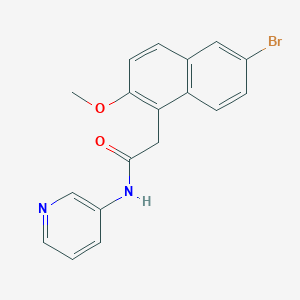
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B385378.png)
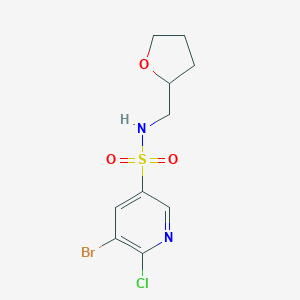

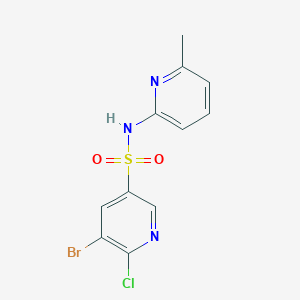

![1-[(5-Bromo-6-chloro-3-pyridinyl)sulfonyl]indoline](/img/structure/B385384.png)